(E)-N-(2-(2-(2,3-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide
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Description
The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . The name suggests the presence of ethoxy (C2H5O-) and methoxy (CH3O-) groups, as well as a hydrazinyl functional group (NHNH2) and a ketone (C=O).
Scientific Research Applications
Synthetic Methods and Chemical Reactivity
Research in the field of synthetic chemistry has explored various benzylidene hydrazinyl benzamides and related structures for their utility in synthesizing novel compounds. For instance, Mukaiyama and Yamaguchi (1966) studied the reactions of N,N-dimethylbenzamide derivatives with active methylene compounds, hydrazines, and heavy metal salts, showcasing the synthetic versatility of these compounds in producing a range of derivatives with potential applications in developing new chemical entities (Mukaiyama & Yamaguchi, 1966).
Crystal Structure Analysis
The structural analysis of compounds is crucial for understanding their potential applications. Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, revealing insights into their conformations and hydrogen-bonding patterns. Such analyses are fundamental in the design and development of compounds with desired physical and chemical properties (Purandara et al., 2018).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of benzylidene hydrazinyl benzamide derivatives. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial and fungal strains. Such compounds could be explored for their potential in treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Antioxidant and Neuroprotective Properties
Research on derivatives of benzylidene hydrazinyl benzamides also points to their potential antioxidant and neuroprotective effects. The study by Hur et al. (2013) on oxyresveratrol and its imine derivatives, including benzylidene hydrazinyl compounds, highlighted their cytoprotective effects against oxidative stress, suggesting their utility in developing therapeutic agents for neurological conditions (Hur et al., 2013).
Photonic Applications
The nonlinear optical properties of hydrazone derivatives have been explored for photonic applications. Nair et al. (2022) investigated the third-order nonlinear optical properties of substituted hydrazones, suggesting their potential use in photonic devices due to their promising optical limiting properties (Nair et al., 2022).
properties
IUPAC Name |
N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O7/c1-6-32-19-12-17(13-20(33-7-2)23(19)34-8-3)24(29)25-15-21(28)27-26-14-16-10-9-11-18(30-4)22(16)31-5/h9-14H,6-8,15H2,1-5H3,(H,25,29)(H,27,28)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJOLDVIZHBCR-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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